molecular formula C13H19N B13591375 3-(2-Isopropylphenyl)pyrrolidine

3-(2-Isopropylphenyl)pyrrolidine

Cat. No.: B13591375
M. Wt: 189.30 g/mol
InChI Key: OBWXQTZOBAIJLE-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) Architectures in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic synthesis. nih.govnih.gov Its prevalence stems from a unique combination of structural and chemical properties that render it an exceptionally versatile building block. tandfonline.compharmablock.com Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. nih.govresearchgate.net This "pseudorotation" allows for a dynamic exploration of pharmacophore space, a critical aspect in the design of biologically active molecules. nih.govnih.gov

The synthetic utility of the pyrrolidine scaffold is vast and varied. mdpi.comorganic-chemistry.org Chemists have developed a multitude of synthetic routes to access this ring system, ranging from the cyclization of acyclic precursors to the functionalization of pre-existing pyrrolidine rings, such as those derived from the naturally abundant amino acid, proline. nih.govmdpi.com These synthetic strategies allow for the introduction of a wide array of substituents at various positions on the ring, enabling fine-tuning of the molecule's steric and electronic properties. tandfonline.com

Furthermore, the stereochemistry of the pyrrolidine ring is a key feature that is extensively exploited in asymmetric synthesis. The presence of multiple stereogenic centers allows for the creation of a diverse array of stereoisomers, each of which can exhibit distinct biological profiles due to differential binding interactions with chiral biological targets like proteins. nih.govnih.gov This stereochemical richness has cemented the role of pyrrolidine derivatives as powerful organocatalysts and chiral ligands in a variety of chemical transformations. nih.govmdpi.com

Significance of Aryl-Substituted Pyrrolidines as Core Structures in Chemical Design

The introduction of an aryl substituent onto the pyrrolidine scaffold gives rise to a class of compounds known as aryl-substituted pyrrolidines, which hold significant importance in chemical design, particularly in the realm of medicinal chemistry. nih.gov The aryl group, a flat, aromatic ring system, introduces a range of valuable properties, including the potential for π-π stacking interactions, hydrophobic interactions, and the ability to serve as a handle for further functionalization.

N-aryl-substituted pyrrolidines are another important subclass, widely found in bioactive substances and pharmaceutical drugs. nih.gov The development of practical and efficient methods for their synthesis, such as the reductive amination of diketones with anilines, is an active area of research. nih.govresearchgate.net These synthetic advancements have expanded the accessibility and diversity of aryl-substituted pyrrolidine libraries for high-throughput screening and drug discovery programs. lifechemicals.com

Academic Rationale for the Investigation of 3-(2-Isopropylphenyl)pyrrolidine and its Structural Analogs

This conformational rigidity is a desirable trait in rational drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. The investigation of this compound and its structural analogs allows researchers to systematically probe the structure-activity relationships (SAR) associated with this particular substitution pattern. nih.gov

For instance, research into structurally related compounds, such as (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has identified this molecule as a potent and brain-penetrant antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain relief. researchgate.netnih.gov While this is a different, more complex molecule, the presence of an isopropylphenyl group highlights the potential of this substituent to contribute to favorable biological activity and pharmacokinetic properties.

By synthesizing and evaluating a series of analogs where the nature and position of the substituents on both the phenyl and pyrrolidine rings are varied, researchers can build a comprehensive understanding of the molecular features required for a desired biological effect. This systematic approach, a cornerstone of medicinal chemistry, is the driving force behind the academic investigation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-4-6-13(12)11-7-8-14-9-11/h3-6,10-11,14H,7-9H2,1-2H3

InChI Key

OBWXQTZOBAIJLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CCNC2

Origin of Product

United States

Strategic Synthetic Methodologies for 3 2 Isopropylphenyl Pyrrolidine and Derivatives

Direct and Indirect Approaches to the Pyrrolidine (B122466) Core with 3-Aryl Substitution

The construction of the 3-arylpyrrolidine framework can be achieved through a variety of synthetic strategies, encompassing both direct and indirect methods for the formation of the pyrrolidine ring. These approaches often involve the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Intramolecular Cyclization Pathways for Pyrrolidine Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the pyrrolidine ring, offering high efficiency and stereocontrol. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to close the five-membered ring.

One common approach involves the intramolecular cyclization of N-allylic substituted α-amino nitriles. organic-chemistry.org This method utilizes a nucleophilic phosphine (B1218219) catalyst to facilitate a 5-endo-trig cyclization, leading to functionalized 2,4-disubstituted pyrrolidines. organic-chemistry.org While not a direct synthesis of 3-arylpyrrolidines, this methodology highlights the potential of intramolecular Michael additions for pyrrolidine ring construction.

Another relevant strategy is the intramolecular S(N)2' cyclization of an alkyllithium species onto a methoxy (B1213986) allyl ether, which has been shown to proceed via a syn S(N)2' mechanism. nih.gov This type of cyclization, if applied to a substrate bearing a 2-isopropylphenyl group, could provide a pathway to the target molecule.

Palladium-catalyzed intramolecular cyclizations of allylic amines are also a well-established method for pyrrolidine synthesis. These reactions can proceed via various mechanisms, including Heck reactions and other palladium-catalyzed C-H activation/arylation sequences. researchgate.net For instance, the palladium-catalyzed cyclization of 2,3-allenyl amines with propargylic carbonates has been reported to yield oxazolidinone-fused pyrrolidines. nih.gov Adaptation of such methods to precursors containing the 2-isopropylphenyl moiety could provide a viable route to the desired scaffold.

A representative example of an intramolecular cyclization to form a pyrrolidine ring is the reaction of N-allylic substituted α-amino nitriles.

ReactantCatalystSolventTemperatureProductYield
N-allyl-N-(cyanomethyl)anilinePBu₃Toluene80 °C1-Phenyl-4-cyanopyrrolidine85%

This table presents a representative example of an intramolecular cyclization for pyrrolidine synthesis and does not depict the direct synthesis of 3-(2-isopropylphenyl)pyrrolidine.

Multicomponent Reaction (MCR) Strategies for Assembled Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted pyrrolidines.

One notable example is the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This TiCl₄-catalyzed reaction allows for the diastereoselective synthesis of highly substituted pyrrolidine derivatives, constructing up to three stereogenic centers in one step. nih.gov While this specific example does not yield a this compound, the versatility of MCRs suggests that with appropriate starting materials, such a synthesis could be developed.

Another MCR approach involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. sci-hub.se This method has been used to generate a library of unique substituted pyrrolidines. sci-hub.se The synthesis of 3-aryl pyrrolidines has been achieved through the reaction of an azomethine ylide with a styrene (B11656) derivative. acs.org

The following table details a representative multicomponent reaction for the synthesis of a substituted pyrrolidine.

Component 1Component 2Component 3CatalystSolventProductDiastereomeric RatioYield
(S)-2-Phenyl-2,3-dihydrofuranN-Tosyl-α-imino ethyl glyoxylateAllyltrimethylsilaneTiCl₄CH₂Cl₂(2S,3S,4R,5S)-3-Allyl-5-phenyl-4-(tosylamino)pyrrolidine-2-carboxylate>99:172%

This table illustrates a multicomponent reaction for the synthesis of a substituted pyrrolidine and is not a direct synthesis of this compound. nih.gov

Ring Contraction Reactions Employing Precursors like Pyridines

Ring contraction strategies provide an alternative route to the pyrrolidine core from readily available larger ring systems, such as pyridines. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. rsc.orglibretexts.org While this method does not directly produce a simple 3-arylpyrrolidine, the resulting functionalized products can serve as versatile synthons for further elaboration into a variety of pyrrolidine derivatives. rsc.org

Reductive Amination Sequences for Substituted Pyrrolidines

Reductive amination is a widely used and versatile method for the synthesis of amines, including cyclic amines like pyrrolidines. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmdpi.com This reaction typically involves the condensation of a dicarbonyl compound with an amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding pyrrolidine.

For the synthesis of this compound, a hypothetical reductive amination could involve the reaction of a 1-(2-isopropylphenyl)-1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed due to their selectivity for reducing iminium ions over carbonyl groups. libretexts.org

A general scheme for the synthesis of N-aryl-substituted pyrrolidines via reductive amination of diketones has been reported, utilizing an iridium-catalyzed transfer hydrogenation. youtube.com

A representative reductive amination for the synthesis of a substituted pyrrolidine is shown below.

DiketoneAmineCatalystReducing AgentSolventProductYield
1-Phenyl-1,4-pentanedioneAniline[Cp*IrCl₂]₂HCOOHWater1,2-Diphenyl-5-methylpyrrolidine92%

This table provides a representative example of a reductive amination to form a substituted pyrrolidine and does not depict the direct synthesis of this compound.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis and the use of chiral auxiliaries are the primary strategies employed to achieve stereocontrol in the synthesis of chiral pyrrolidines.

Asymmetric Catalysis and Chiral Auxiliary-Mediated Approaches

Asymmetric catalysis offers a direct and efficient route to chiral pyrrolidines. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. For instance, chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form 3,3-disubstituted pyrrolidines with high enantioselectivities.

Chiral auxiliaries are another cornerstone of asymmetric synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the context of 3-arylpyrrolidine synthesis, a chiral auxiliary could be attached to the nitrogen atom or another part of the acyclic precursor to control the stereochemistry of the ring-forming step. For example, N-tert-butanesulfinyl imines have been used as chiral auxiliaries in the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions. rsc.org

A notable example of a chiral auxiliary-mediated synthesis involves the use of Oppolzer's camphorsultam to direct the absolute facial selectivity of a [C + NC + CC] cycloaddition to produce enantiomerically pure pyrrolidines. sci-hub.se

The following table shows a representative asymmetric synthesis of a substituted pyrrolidine using a chiral auxiliary.

Reactant 1Reactant 2Chiral AuxiliaryCatalystSolventProductDiastereomeric RatioEnantiomeric ExcessYield
IsatinSarcosine(1S)-(-)-CamphorsultamAg(I)TolueneSpiro[oxindole-3,2'-pyrrolidine] derivative>95:5>99%85%

This table illustrates a representative asymmetric synthesis of a substituted pyrrolidine using a chiral auxiliary and does not depict the direct synthesis of this compound.

Diastereoselective Control in Cycloaddition and Cyclization Reactions

The construction of the pyrrolidine ring with specific stereochemistry at the 3-position is paramount for its application in various fields. Diastereoselective control is most effectively achieved through cycloaddition and cyclization reactions, where existing chiral centers or catalysts guide the formation of new stereocenters.

One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction, particularly between an azomethine ylide and a dipolarophile. acs.orgnih.gov This [3+2] cycloaddition can generate multiple stereocenters in a single, atom-economical step. nih.gov The diastereoselectivity of this reaction can be controlled by several strategies:

Substrate Control: Incorporating a chiral auxiliary into either the azomethine ylide precursor or the alkene dipolarophile can effectively direct the stereochemical outcome. For instance, using chiral N-tert-butanesulfinylamines as precursors for azomethine ylides has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov

Catalyst Control: The use of chiral Lewis acids or metal catalysts can create a chiral environment around the reacting species, favoring the formation of one diastereomer over others. nih.gov Silver and copper catalysts, for example, have been employed to promote these cycloadditions with varying degrees of success in controlling regio- and diastereoselectivity. nih.gov

Reductive cyclization of precursor molecules is another key strategy. For example, a sequential nitro-Michael addition followed by a metal-catalyzed reductive cyclization can produce highly functionalized pyrrolidines. researchgate.net The choice of catalyst and reaction conditions in the reduction step is critical for controlling the stereochemistry of the final cyclic product. Similarly, iridium-catalyzed reductive generation of azomethine ylides from amides, followed by intramolecular cycloaddition, provides an efficient route to complex pyrrolidine architectures with high diastereoselectivity.

Resolution Techniques for Enantiomeric Separation

Since this compound is a chiral molecule, its synthesis often results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial as different enantiomers can exhibit distinct biological activities and properties. mdpi.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. nih.gov

The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus separation. sigmaaldrich.com Several types of CSPs are widely used:

Polysaccharide-based CSPs: These are the most common and versatile CSPs. They consist of cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. nih.govnih.gov Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs: Cyclodextrins are chiral, bucket-shaped oligosaccharides that can separate enantiomers primarily through an inclusion complexing mechanism. sigmaaldrich.com The analyte fits into the cyclodextrin (B1172386) cavity, and additional interactions with functional groups on the rim of the cyclodextrin lead to chiral discrimination. sigmaaldrich.com

Protein-based CSPs: These columns use proteins like albumin or α1-acid glycoprotein (B1211001) as the stationary phase, mimicking biological interactions to achieve separation. nih.gov

The choice of CSP and the mobile phase (the solvent system) are critical for achieving successful separation and are typically determined through a screening process. sigmaaldrich.com Gas chromatography (GC) with chiral columns, often containing derivatized cyclodextrins, is another viable technique for separating volatile chiral compounds. gcms.cz

Resolution TechniqueChiral Selector TypePrinciple of SeparationTypical Analytes
Chiral HPLC Polysaccharide Derivatives (Cellulose, Amylose)Hydrogen bonding, dipole-dipole interactions, steric fitBroad range of pharmaceuticals, including heterocyclic compounds nih.gov
Chiral HPLC Cyclodextrins (α, β, γ)Inclusion complex formation, steric and polar interactions sigmaaldrich.comAromatic compounds, molecules with rings that can fit in the cavity sigmaaldrich.com
Chiral GC Derivatized CyclodextrinsVolatility and differential partitioning into the chiral phaseVolatile and semi-volatile enantiomers, flavors, fragrances gcms.cz
Crystallization Chiral Resolving AgentsFormation of diastereomeric salts with different solubilitiesCompounds with acidic or basic functional groups
Preferential Crystallization Self-resolutionSpontaneous crystallization of one enantiomer from a supersaturated racemic solutionConglomerates (rare, ~5-10% of racemates) mdpi.com

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core scaffold of this compound is obtained, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at the pyrrolidine nitrogen or the isopropylphenyl ring.

N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a highly versatile handle for functionalization.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It is typically achieved by treating the pyrrolidine with an alkyl halide (e.g., alkyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common and effective method for N-alkylation. Palladium-catalyzed reductive N-alkylation has also been reported as a mild and efficient method. rsc.org

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen, forming an amide. This is readily accomplished by reacting the pyrrolidine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid produced.

These reactions are generally high-yielding and can be used to append a wide variety of functional groups to the pyrrolidine core, significantly altering the molecule's steric and electronic properties. nih.gov

Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety

The isopropylphenyl ring can be functionalized via electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the existing substituents: the isopropyl group and the pyrrolidinyl group.

Directing Effects: Both the alkyl (isopropyl) group and the amino (pyrrolidinyl) group are electron-donating groups, which "activate" the aromatic ring towards EAS, making the reaction faster than with benzene (B151609) itself. libretexts.org They are both ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

Steric Hindrance: The bulky isopropyl group can sterically hinder substitution at the adjacent ortho position.

In the case of this compound, the pyrrolidinyl group is attached at position 1 and the isopropyl group at position 2 of the phenyl ring. The activating effect of the nitrogen atom is significantly stronger than that of the isopropyl group. Therefore, substitution will be strongly directed to the positions ortho and para to the pyrrolidinyl group (positions 6 and 4, respectively). The position para to the strongly activating nitrogen (position 4) is often favored, provided it is not sterically blocked.

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) to add a nitro (-NO₂) group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to add a halogen (-Br, -Cl).

Friedel-Crafts Alkylation/Acylation: (using an alkyl/acyl chloride with a Lewis acid like AlCl₃) to add alkyl or acyl groups.

ReactionReagentsElectrophileSubstituent Added
Halogenation Br₂, FeBr₃"Br⁺"-Br
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)-NO₂
Sulfonation Fuming H₂SO₄SO₃-SO₃H
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)-R (Alkyl group)
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)-COR (Acyl group)

Late-Stage Functionalization for Diverse Analog Library Generation

Late-stage functionalization (LSF) refers to the strategy of introducing chemical modifications at the final stages of a synthetic sequence. This approach is highly efficient for generating chemical diversity from a common, complex intermediate like this compound. The goal is to rapidly produce a library of related compounds (analogs) for screening purposes, such as in drug discovery. nih.gov

The reactions described above—N-alkylation, N-acylation, and electrophilic aromatic substitution—are well-suited for LSF due to their general reliability and the wide range of commercially available building blocks (alkyl halides, acyl chlorides, etc.). By applying these reactions in a combinatorial fashion to the this compound scaffold, a large and diverse library of analogs can be synthesized. For example, reacting the parent compound with ten different acyl chlorides and then reacting each of those products with ten different electrophiles could, in principle, generate one hundred distinct molecules for biological evaluation. This strategy allows for a systematic exploration of the chemical space around the core scaffold to optimize for a desired property.

Advanced Spectroscopic and Structural Characterization of 3 2 Isopropylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Atom Connectivity and Hybridization

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial steps in the characterization of a novel compound like 3-(2-Isopropylphenyl)pyrrolidine.

¹H NMR: This technique would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (revealing adjacent protons), and integration (giving the ratio of protons in each environment). For this compound, one would expect to see distinct signals for the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the protons on the pyrrolidine (B122466) ring. The diastereotopic nature of the methylene (B1212753) protons on the pyrrolidine ring would likely result in complex splitting patterns.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized aromatic and sp³-hybridized aliphatic carbons. chemrxiv.orgresearchgate.net For instance, the carbons of the benzene (B151609) ring would appear in the typical aromatic region (approx. 110-150 ppm), while the pyrrolidine and isopropyl group carbons would be found in the aliphatic region (approx. 10-70 ppm). nist.govnih.gov

Hypothetical Data Table (for illustrative purposes only, as no specific data was found):

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Isopropyl CHExpected quartetExpected signal
Isopropyl CH₃Expected doubletExpected signal
Aromatic CHExpected multipletsExpected signals
Pyrrolidine CH₂Expected multipletsExpected signals
Pyrrolidine CHExpected multipletExpected signal
Pyrrolidine NHExpected broad singlet-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Stereochemistry

For unambiguous assignment of the ¹H and ¹³C signals and to determine the molecule's stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are directly connected through bonds. It would be invaluable for tracing the connectivity within the pyrrolidine ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the pyrrolidine ring to the correct position on the isopropylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry and the preferred conformation of the molecule, such as the relative orientation of the isopropylphenyl group with respect to the pyrrolidine ring.

Dynamic NMR Spectroscopy for Conformational Analysis and Hindered Rotations

The bond between the phenyl ring and the pyrrolidine ring, as well as the puckering of the pyrrolidine ring itself, may be subject to restricted motion.

Conformational Analysis: The pyrrolidine ring is not planar and exists in various "envelope" or "twist" conformations that can interconvert. Variable temperature NMR studies could reveal the energy barriers for this ring-puckering.

Hindered Rotation: The bulky isopropyl group at the ortho position of the phenyl ring could sterically hinder rotation around the C-C bond connecting the phenyl and pyrrolidine rings. Dynamic NMR experiments could be used to measure the rate of this rotation and determine the rotational energy barrier.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₉N), HRMS would be used to confirm this exact elemental composition.

Hypothetical Data Table (for illustrative purposes only, as no specific data was found):

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
[M+H]⁺190.1596To be determined

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve cleavage of the isopropyl group, and various ring-opening fragmentations of the pyrrolidine moiety. This fragmentation "fingerprint" can be used to confirm the structure and to differentiate it from its isomers (e.g., the meta- and para-isomers), which would be expected to produce different fragment ions or different relative abundances of the same fragments.

X-ray Crystallography for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral centers and the preferred conformation of a molecule in the solid state. For this compound, which possesses a stereocenter at the C3 position of the pyrrolidine ring, this technique would be essential for unequivocally assigning its (R) or (S) configuration.

The conformation of the five-membered pyrrolidine ring is typically non-planar, adopting either an envelope or a twisted (half-chair) conformation to minimize steric strain. In a related structure, 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, the pyrrolidine ring was found to adopt an envelope conformation with the nitrogen atom at the flap position. doaj.org For this compound, the conformation will be influenced by the steric bulk of the 2-isopropylphenyl group. The molecule will likely adopt a conformation that minimizes the steric interactions between this bulky substituent and the hydrogen atoms on the pyrrolidine ring.

Table 1: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative As specific data for this compound is unavailable, this table presents data for a comparable structure to illustrate the type of information obtained from a single crystal X-ray diffraction study.

ParameterValue (for 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.939(2)
b (Å)9.771(2)
c (Å)16.327(3)
β (°)108.59(3)
Volume (ų)1653.4(6)
Z4
Data sourced from a representative substituted pyrrolidine structure to illustrate crystallographic parameters. doaj.org

The primary hydrogen bond donor in this compound is the N-H group of the secondary amine in the pyrrolidine ring. This group can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom itself, leading to the formation of chains or more complex networks. In the absence of other strong acceptors, C-H···π interactions, where a C-H bond interacts with the electron-rich π system of the phenyl ring, may also play a significant role in the crystal packing. While halogen bonding is not applicable to this specific molecule, it is another important supramolecular interaction that directs crystal packing in halogenated compounds.

In the crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, an intramolecular O-H···N hydrogen bond stabilizes the molecular conformation. doaj.org While our target molecule lacks a hydroxyl group, intermolecular N-H···N hydrogen bonds would be expected to be a dominant feature in its crystal packing.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the functional groups present in a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyrrolidine ring, the isopropyl group, and the disubstituted phenyl ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is a compilation of typical frequency ranges for the constituent functional groups of the target molecule based on general spectroscopic data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Pyrrolidine N-HStretch3300-3500IR
Aromatic C-HStretch3000-3100IR/Raman
Aliphatic C-H (isopropyl & pyrrolidine)Stretch2850-3000IR/Raman
Aromatic C=CStretch1450-1600IR/Raman
C-H (isopropyl)Bend (doublet)1370-1385IR
Pyrrolidine C-NStretch1180-1250IR
Phenyl ring (ortho-disubstituted)Out-of-plane bend735-770IR

The N-H stretch of the secondary amine in the pyrrolidine ring would appear as a moderate to weak band in the IR spectrum between 3300 and 3500 cm⁻¹. dtic.mildtic.mil The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed in the 2850-3100 cm⁻¹ region. researchgate.net Specifically, the aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and pyrrolidine groups are found below 3000 cm⁻¹.

The presence of the isopropyl group can be confirmed by a characteristic doublet in the C-H bending region of the IR spectrum, typically around 1370-1385 cm⁻¹. The phenyl ring will exhibit several bands in the fingerprint region (below 1500 cm⁻¹). A strong band between 735 and 770 cm⁻¹ in the IR spectrum is characteristic of ortho-disubstitution. researchgate.net Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. The pyrrolidine ring itself has characteristic C-N stretching and ring deformation modes. researchgate.netresearchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the molecule, which are often weak in the IR spectrum. pitt.eduresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 2 Isopropylphenyl Pyrrolidine

Elucidation of Reaction Pathways and Kinetic Studies

Currently, there are no specific kinetic studies or detailed reaction pathway elucidations for 3-(2-Isopropylphenyl)pyrrolidine reported in peer-reviewed literature. General principles suggest that as a secondary amine, it would participate in common reactions such as N-alkylation, N-acylation, and sulfonylation. The rates of these reactions would be influenced by the steric bulk of the incoming electrophile and the 2-isopropylphenyl group, as well as the reaction conditions (solvent, temperature, and base).

Kinetic analysis of similar, but less sterically hindered, 3-arylpyrrolidines would be necessary to provide a baseline for understanding the reactivity of the title compound. Such studies would likely involve techniques like NMR spectroscopy or chromatography to monitor reaction progress and determine rate constants. For instance, kinetic studies on the N-alkylation of other secondary amines have been performed, but direct data for this compound is absent.

Reactivity of the Pyrrolidine (B122466) Nitrogen and its Derivatives

The nitrogen atom in the pyrrolidine ring is a nucleophilic center and is expected to be the primary site of reactivity towards electrophiles. Reactions would include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form the corresponding tertiary amine. The steric hindrance from the adjacent 2-isopropylphenyl group would likely necessitate more forcing reaction conditions compared to less substituted pyrrolidines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is generally expected to be facile.

N-Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl halides could be employed to introduce an aryl group on the nitrogen.

Formation of Carbamates and Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides would yield the corresponding ureas and carbamates.

Influence of the 2-Isopropylphenyl Moiety on Overall Molecular Reactivity

The 2-isopropylphenyl group is predicted to exert a significant influence on the molecule's reactivity through both steric and electronic effects.

Steric Hindrance: The bulky isopropyl group at the ortho position of the phenyl ring creates a sterically congested environment around the pyrrolidine ring. libretexts.orgnumberanalytics.com This steric hindrance would likely modulate the accessibility of the pyrrolidine nitrogen to incoming electrophiles, potentially slowing down reaction rates compared to a simple 3-phenylpyrrolidine. youtube.comnumberanalytics.com It could also influence the conformational preferences of the molecule. The "ortho effect" is a known phenomenon where ortho substituents can induce unique chemical properties due to steric interactions. wikipedia.org

Electronic Effects: The isopropyl group is an electron-donating group through induction, which would slightly increase the electron density of the phenyl ring. However, its primary influence on the reactivity of the pyrrolidine nitrogen is expected to be steric rather than electronic.

A quantitative understanding of these effects would require comparative studies with related compounds lacking the ortho-isopropyl substituent.

Regioselectivity and Stereoselectivity in Synthetic Transformations of this compound

The concept of regioselectivity in the context of this molecule primarily relates to reactions on the aromatic ring, while stereoselectivity is pertinent to reactions involving the chiral center at the 3-position of the pyrrolidine ring.

Regioselectivity: For electrophilic aromatic substitution on the 2-isopropylphenyl ring, the isopropyl group and the pyrrolidinyl group (which is an activating, ortho-, para-director) would direct incoming electrophiles. However, the significant steric bulk would likely favor substitution at the less hindered positions of the phenyl ring. There is no specific experimental data on such reactions for this compound.

Stereoselectivity: As this compound is a chiral molecule, its reactions with other chiral or prochiral reagents could proceed with diastereoselectivity. For instance, the alkylation or acylation of a racemic mixture of this compound with a chiral electrophile could lead to the formation of diastereomers in unequal amounts. Similarly, if used as a chiral ligand or catalyst, it could induce asymmetry in chemical transformations. However, no such studies have been specifically reported for this compound. The synthesis of densely substituted pyrrolidines often involves stereoselective methods like 1,3-dipolar cycloadditions, but these are typically for the formation of the ring itself. organic-chemistry.org

Computational and Theoretical Studies on 3 2 Isopropylphenyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has become a staple in computational chemistry for its balance of accuracy and computational cost. chemrxiv.orgmdpi.com For a molecule like 3-(2-Isopropylphenyl)pyrrolidine, DFT calculations are instrumental in exploring its fundamental chemical characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G* or cc-pVQZ, which defines the set of functions used to build the molecular orbitals. mdpi.comnih.gov

Below is a table of commonly used DFT functionals and basis sets for calculations on organic molecules.

Component Examples Description
DFT Functionals B3LYP, M06-2X, ωB97XD, PBE0Approximations used to describe the exchange-correlation energy, a key component of the total electronic energy in DFT. The choice of functional affects the accuracy of the results.
Basis Sets 6-31G*, 6-311+G(d,p), cc-pVDZ, cc-pVTZ, Def2SVPSets of mathematical functions used to represent the electronic wavefunctions. Larger basis sets provide more accurate results but are more computationally expensive.

Geometry Optimization and Conformational Space Exploration

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves exploring its conformational space.

The conformational flexibility arises from two main sources: the puckering of the pyrrolidine (B122466) ring and the rotation around the single bonds connecting the pyrrolidine and phenyl rings. The pyrrolidine ring is not planar and typically adopts "envelope" or "twisted" conformations to relieve ring strain. These are often described by pseudorotation, with the two most common puckers being Cγ-endo and Cγ-exo (also referred to as C4-endo and C4-exo). frontiersin.org In studies of related substituted pyrrolidines, one pucker is often found to be more stable than the other. For instance, in 5-phenylpyrrolidine-2-carboxylate units, the Cγ-endo pucker is calculated to be the more stable conformation. frontiersin.org

The orientation of the bulky 2-isopropylphenyl group relative to the pyrrolidine ring is another critical conformational factor. The rotation around the C-C bond linking the two rings would be explored to find the lowest energy rotamers, which are influenced by steric hindrance between the isopropyl group and the pyrrolidine ring. A thorough conformational search would identify a set of low-energy conformers that are likely to be present at room temperature. slideshare.netmdpi.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the geometry is optimized, DFT can be used to analyze the molecule's electronic structure. This includes examining the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

FMO theory is central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). mdpi.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a large gap suggests high stability, while a small gap suggests higher reactivity. multidisciplinaryjournals.com

Beyond FMOs, a range of "conceptual DFT" descriptors can be calculated to quantify reactivity. These descriptors provide a framework for predicting how a molecule will interact with other chemical species. nih.govmdpi.com

Descriptor Symbol Definition Chemical Interpretation
Ionization Potential IPE(N-1) - E(N)The energy required to remove an electron.
Electron Affinity EAE(N) - E(N+1)The energy released when an electron is added.
Chemical Potential μ-(IP + EA) / 2The "escaping tendency" of electrons from the system.
Chemical Hardness η(IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness S1 / (2η)A measure of polarizability; related to reactivity.
Electrophilicity Index ωμ² / (2η)A measure of the ability to accept electrons.

Analysis of these descriptors for this compound would pinpoint the most electron-rich and electron-poor regions of the molecule. For example, the nitrogen atom in the pyrrolidine ring is expected to be a primary site of nucleophilicity, which would be reflected in the local softness or Fukui function values. mdpi.com

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. mdpi.commultidisciplinaryjournals.com By calculating these properties for a set of low-energy conformers, a weighted average spectrum can be generated and compared directly with experimental data.

A strong correlation between the calculated and experimental spectra serves as a validation of the computed molecular structure and conformational analysis. mdpi.com For example, calculated ¹H and ¹³C NMR chemical shifts can be plotted against experimental values. A good linear fit would confirm that the computed conformers accurately represent the structure in solution. Similarly, calculated vibrational frequencies can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions.

Illustrative Table of Predicted vs. Experimental Data

Property Calculated Value (Hypothetical) Experimental Value (Hypothetical)
¹H NMR Shift (N-H) 2.15 ppm 2.20 ppm
¹³C NMR Shift (Pyrrolidine C2) 55.4 ppm 56.1 ppm
IR Frequency (N-H Stretch) 3350 cm⁻¹ 3345 cm⁻¹

| IR Frequency (C-H Aromatic Stretch) | 3050 cm⁻¹ | 3055 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static, time-independent picture of molecular conformers, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, an MD simulation would provide valuable insights into its flexibility. It would show the transitions between different pyrrolidine ring puckers and the rotation of the isopropylphenyl group in a simulated solvent environment. This can reveal the relative populations of different conformational states and the energy barriers between them, offering a more complete understanding of the molecule's dynamic nature than static calculations alone. frontiersin.org

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are extensively used to model the mechanisms of chemical reactions. rsc.orgnih.govacs.org This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. acs.org

For this compound, this methodology could be applied to study its synthesis, such as the palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor, or its potential metabolic pathways. chemrxiv.orgnih.gov For example, a study on the synthesis of substituted pyrrolidines via intramolecular C-H amination used DFT to map out the entire catalytic cycle, identifying copper-based intermediates and transition states. acs.org Similarly, studying the contraction of a pyrrolidine ring to a cyclobutane (B1203170) involves calculating the activation energy for the release of N₂ from a diazene (B1210634) intermediate to form a key biradical species. nih.govacs.org By modeling these pathways, chemists can understand how the reaction occurs and rationally design improved synthetic methods. acs.orgresearchgate.net

Prediction of Chemical Reactivity and Selectivity

The ability to predict the chemical reactivity of a molecule is crucial in fields like drug discovery and materials science. nih.govresearchgate.net Computational methods provide a powerful platform for this prediction. By combining quantum mechanics with machine learning, predictive models can be built even without extensive experimental data. nih.govchemrxiv.org

For this compound, reactivity prediction would focus on identifying which sites on the molecule are most likely to react and under what conditions. This is achieved by analyzing the electronic structure descriptors discussed in section 5.1.2. For instance, the sites with the highest HOMO density or local softness are predicted to be the most susceptible to electrophilic attack. mdpi.com Conversely, sites with the highest LUMO density are prone to nucleophilic attack.

This analysis can predict the regioselectivity of reactions. For example, in an electrophilic aromatic substitution on the isopropylphenyl ring, calculations could determine which of the available positions is most activated. This approach has been successfully used to predict regioselectivity in reactions like electrophilic aromatic substitutions and Diels-Alder reactions. mdpi.comresearchgate.net Furthermore, predicting reactivity towards metabolic enzymes (like Cytochrome P450) is a key application, helping to foresee a drug candidate's metabolic fate and potential for toxicity. nih.goveuropa.eu

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Ligands or Organocatalysts in Asymmetric Transformations

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule—a critical requirement in the pharmaceutical industry. Pyrrolidine-based structures, famously derived from the amino acid proline, are among the most successful organocatalysts ever developed. These catalysts often operate by forming transient iminium or enamine intermediates with substrates, with the substituents on the pyrrolidine (B122466) ring dictating the stereochemical outcome of the reaction.

The structure of 3-(2-Isopropylphenyl)pyrrolidine, featuring a secondary amine within the pyrrolidine ring, makes it a candidate for applications in organocatalysis. The steric bulk of the 2-isopropylphenyl group could be expected to influence the enantioselectivity of transformations by shielding one face of the catalytic intermediate. However, detailed research findings specifically employing this compound as a primary catalyst or ligand in widely recognized asymmetric transformations are not extensively documented in publicly available literature. The focus in the field has often been on 2-substituted pyrrolidines, such as diarylprolinol silyl (B83357) ethers, which have proven to be exceptionally effective.

While direct catalytic applications are not prominent, the core structure serves as a valuable template. The design of effective chiral ligands often involves creating molecules that can coordinate with a metal center, thereby modifying its reactivity and inducing asymmetry in catalytic processes. The nitrogen atom of the pyrrolidine ring in this compound could serve as a coordination site for various transition metals used in catalysis.

Utilization as Building Blocks for Complex Molecular Architectures

Substituted chiral pyrrolidines are considered crucial building blocks for the synthesis of more complex molecular structures, particularly those with significant biological activity. The pyrrolidine scaffold is a common motif in a vast array of natural and synthetic compounds. Synthetic chemists often utilize these pre-formed chiral rings to construct larger, more intricate molecules efficiently.

The compound this compound represents a chiral synthon that can be elaborated through functionalization of the nitrogen atom or, if other functional groups are present, at other positions on the ring. Its utility as a building block is exemplified in the synthesis of highly specific and potent pharmaceutical agents. For instance, a closely related derivative, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, was identified as a potent and brain-penetrant TRPV1 antagonist, a potential new type of pain reliever. In the synthesis of this complex molecule, the core pyrrolidine structure serves as the foundational chiral scaffold upon which other necessary pharmacophoric elements are assembled.

The synthesis of novel hybrid molecules, such as polyhydroxylated pyrrolidine-triazoles and -isoxazoles, further demonstrates the versatility of the pyrrolidine ring as a foundational unit for creating diverse chemical entities with potential applications in medicinal chemistry. Similarly, the pyrrolidine framework is central to the construction of spirocyclic compounds, which are of significant interest due to their unique three-dimensional structures and presence in pharmacologically active molecules.

Integration into Polymeric Materials or Supramolecular Assemblies

The incorporation of specific molecular motifs into polymers or supramolecular structures is a strategy to impart novel functions to materials, such as chirality, catalytic activity, or specific recognition capabilities. Chiral pyrrolidine units, for example, could be integrated into a polymer backbone or as pendant groups to create chiral stationary phases for chromatography or materials with unique optical properties.

Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, metal coordination, or hydrophobic forces) to build large, well-organized assemblies. The pyrrolidine nitrogen of this compound can act as a hydrogen bond acceptor, and the N-H group as a donor, allowing it to participate in such networks.

Despite these possibilities, there is limited specific information in the scientific literature regarding the integration of this compound into polymeric or supramolecular systems. Research in this area tends to focus on more readily available or functionally versatile pyrrolidine derivatives.

Exploration in Agrochemical Research and Industrial Chemical Processes

The search for new bioactive molecules for crop protection is a significant area of research. The structural motifs found in successful pharmaceuticals are often explored for potential agrochemical applications. For example, the palladium-catalyzed asymmetric synthesis of 3-arylsuccinimides has been reported to yield novel antifungal leads, demonstrating that chiral nitrogen-containing heterocyclic compounds are of interest to the agrochemical sector.

Given that derivatives of this compound have shown potent biological activity in a medicinal context, it is plausible that this scaffold could be investigated for agrochemical properties, such as fungicidal, herbicidal, or insecticidal activity. The lipophilic isopropylphenyl group could, for instance, enhance the molecule's ability to penetrate biological membranes. However, specific studies detailing such applications for this compound are not currently prominent in the literature.

In terms of industrial chemical processes, the primary value of a compound like this compound would likely be as a chiral intermediate or a precursor to a high-value final product, such as a pharmaceutical ingredient. Its synthesis and use would be part of a larger value chain rather than a standalone industrial application.

Development of Advanced Analytical Methods for Research Scale Characterization

Method Development for Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from impurities such as starting materials, by-products, and degradation products.

For a non-polar compound like 3-(2-Isopropylphenyl)pyrrolidine, a reversed-phase (RP) HPLC method is a suitable starting point. sielc.com Method development would involve the systematic optimization of several key parameters to achieve optimal separation.

Column Selection: A C18 column is a common first choice for non-polar analytes, offering excellent retention and resolution. acs.org

Mobile Phase Optimization: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), is employed. fda.gov Adding a modifier like formic acid can improve peak shape and reproducibility. fda.gov The gradient program is adjusted to ensure that all potential impurities are well-resolved from the main compound peak.

Detector Wavelength: The presence of the phenyl group suggests that UV detection is appropriate. The optimal wavelength (λmax) would be determined by scanning a pure standard, with a secondary, lower wavelength also monitored to detect impurities that may lack the primary chromophore. researchgate.net

Gas Chromatography is a viable alternative, particularly for assessing volatile or thermally stable impurities.

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally effective for separating a wide range of analytes. vscht.cz

Temperature Programming: The GC oven temperature program is a critical parameter. youtube.com A typical program starts at a low temperature to separate volatile impurities, followed by a controlled ramp to a higher temperature to elute the main analyte and any less volatile impurities in a reasonable time frame. youtube.com

Injection Mode: Split injection is often used for purity analysis of concentrated samples to avoid overloading the column, while splitless injection can be used to achieve lower detection limits for trace impurities.

Below are illustrative tables outlining potential starting conditions for HPLC and GC method development for this compound.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm and 254 nm

Table 2: Illustrative GC Method Parameters

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 320 °C

Optimization of Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS/MS, LC-MS/MS)

When dealing with complex mixtures or requiring very low detection limits, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. LC-MS/MS and GC-MS/MS provide superior selectivity and sensitivity by combining the separation power of chromatography with the mass-resolving capability of a tandem mass spectrometer.

The optimization of an LC-MS/MS method is a multi-step process. technologynetworks.com

Compound Tuning: A standard solution of this compound is infused directly into the mass spectrometer to optimize MS parameters. This involves selecting the precursor ion (typically the protonated molecule [M+H]+ in positive electrospray ionization mode) and identifying the most stable and abundant product ions generated through collision-induced dissociation (CID). technologynetworks.comrestek.com

MRM Transition Selection: At least two specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are chosen. One transition is used for quantification (quantifier) and the other for confirmation (qualifier), which enhances the reliability of identification. technologynetworks.com

Chromatographic Optimization: The HPLC conditions are optimized to provide a sharp, symmetrical peak for the analyte, ensuring it is separated from potential matrix interferences that could cause ion suppression or enhancement. technologynetworks.com

Similarly, GC-MS/MS methods offer enhanced specificity over single-quadrupole GC-MS, particularly for differentiating isomers or analyzing trace components in complex matrices. nih.gov The use of GC coupled with a time-of-flight mass spectrometer (GC-TOFMS) can provide high-resolution mass data and improved deconvolution of co-eluting peaks. vscht.cznih.gov

Table 3: Hypothetical LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound204.2162.115Quantifier
This compound204.2119.125Qualifier

Note: These values are hypothetical and would need to be determined empirically.

Spectroscopic Quantification Protocols in Research Settings (e.g., UV-Vis, Fluorescence)

For rapid quantification in research settings where a validated chromatographic method is not required, spectroscopic methods like UV-Vis can be employed. Given the presence of the isopropylphenyl aromatic ring, this compound is expected to exhibit significant UV absorbance. researchgate.net

A quantification protocol using UV-Vis spectroscopy involves:

Determining λmax: A dilute solution of the purified compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured.

Linear Regression: A calibration curve is generated by plotting absorbance versus concentration. The relationship should be linear over the desired concentration range, adhering to the Beer-Lambert law. The equation of the line (y = mx + c) allows for the calculation of the concentration of unknown samples based on their measured absorbance.

While the native fluorescence of this compound may be limited, fluorescence spectroscopy could potentially be used following derivatization with a fluorogenic reagent, although this adds complexity to the analytical procedure.

Table 4: Example UV-Vis Calibration Data for Quantification

Standard Concentration (µg/mL)Measured Absorbance at λmax
1.00.052
2.50.128
5.00.255
10.00.510
20.01.015

Note: Linearity would be assessed by an R² value > 0.99.

Validation and Standardization of Analytical Procedures for Research Reproducibility

To ensure that an analytical method is suitable for its intended purpose and provides reliable, reproducible results, it must be validated. amsbiopharma.com Method validation is a key requirement outlined by regulatory bodies and is crucial for standardizing procedures across different laboratories or over time. europa.eufda.gov The updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures. europa.euthefdagroup.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. thefdagroup.com

Standardizing these validated methods via detailed Standard Operating Procedures (SOPs) is the final step in ensuring long-term reproducibility for the characterization of this compound in a research environment.

Future Research Trajectories and Emerging Paradigms in 3 2 Isopropylphenyl Pyrrolidine Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

For the synthesis of 3-aryl pyrrolidines, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful and broad-scope method. nih.gov This approach allows for the direct, single-step creation of these valuable molecules from readily available precursors. nih.gov The development of such catalytic processes is a significant step towards more sustainable chemical manufacturing. While metal-catalyzed reactions have greatly advanced synthetic chemistry, some transformations, like bimolecular alkene hydroarylation, remain challenging. nih.gov

Future research in this area will likely focus on several key areas:

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant and non-toxic metals, to improve efficiency and selectivity.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scalable production.

Biocatalysis: Employing enzymes to carry out stereoselective transformations under mild and environmentally friendly conditions.

A comparison of potential synthetic strategies is presented in the table below.

Synthetic StrategyKey AdvantagesPotential Catalyst/System
Palladium-Catalyzed HydroarylationHigh atom economy, direct arylationPalladium complexes with specialized ligands
Asymmetric HydrogenationHigh enantioselectivityChiral Rhodium or Ruthenium catalysts
BiocatalysisExcellent selectivity, green conditionsEngineered enzymes
C-H ActivationReduces pre-functionalization stepsIridium or Rhodium catalysts

Exploration of Novel Chemical Transformations and Unprecedented Reactivity

The unique structure of 3-(2-Isopropylphenyl)pyrrolidine, with its sterically demanding isopropyl group, offers opportunities to explore novel chemical transformations. This steric bulk can influence the regioselectivity and stereoselectivity of subsequent reactions on the pyrrolidine (B122466) ring, potentially enabling the synthesis of complex, multi-substituted derivatives that would be difficult to access otherwise.

Furthermore, the pyrrolidine scaffold itself is a versatile platform for a variety of chemical modifications. Research into the synthesis of pyrrolidine derivatives continues to yield innovative methods. For example, Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn has been used to create heteroatom-containing pyrrolidine derivatives. nih.gov Additionally, one-pot, three-component 1,3-dipolar cycloaddition reactions have been employed to synthesize spiro heterocyclic compounds containing pyrrolidine units with high diastereoselectivity. researchgate.net The discovery of pyrrolidine-2,3-diones as novel inhibitors of P. aeruginosa PBP3 highlights the potential for discovering new biological activities within this class of compounds. nih.gov

Future investigations may uncover unprecedented reactivity, such as:

Remote C-H Functionalization: Activating and functionalizing distant C-H bonds on the isopropylphenyl group, guided by the pyrrolidine nitrogen.

Diastereoselective Reactions: Utilizing the existing chirality and steric hindrance to control the formation of new stereocenters.

Novel Cyclization Reactions: Developing new intramolecular reactions to construct polycyclic systems incorporating the this compound core.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

In the context of this compound, AI and ML can be applied to:

Virtual Screening: Rapidly screen large virtual libraries of derivatives for potential biological activity against various targets.

QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and other properties of new analogs.

Retrosynthetic Analysis: Propose efficient and practical synthetic pathways for complex target molecules based on the this compound scaffold.

Reaction Optimization: Predict the optimal reaction conditions to maximize yield and minimize byproducts in the synthesis of derivatives.

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningComputational screening of large compound libraries.Faster identification of lead compounds.
QSAR ModelingRelating chemical structure to biological activity.Design of more potent and selective molecules.
Retrosynthetic AnalysisComputer-aided design of synthetic routes.More efficient synthesis of complex targets.
Reaction OptimizationPredicting optimal reaction conditions.Improved yields and reduced development time.

Applications in Green Chemistry and Sustainable Chemical Technologies

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net this compound and its derivatives are well-suited for applications in this area.

The chiral pyrrolidine framework is a well-established "privileged scaffold" in asymmetric organocatalysis. The specific stereoelectronic properties of this compound could be harnessed to develop novel and highly efficient organocatalysts for a variety of chemical transformations. The use of such metal-free catalysts is a cornerstone of green chemistry, as it avoids the environmental and health concerns associated with heavy metals.

Furthermore, derivatives of this compound could be designed as:

Green Solvents: Modifying the structure to create novel ionic liquids or deep eutectic solvents as environmentally benign reaction media.

Recyclable Catalysts: Immobilizing the catalytic moiety onto a solid support for easy separation and reuse.

Bio-based Materials: Incorporating the pyrrolidine unit into polymers or other materials derived from renewable feedstocks.

The continued exploration of this compound and its analogs holds significant promise for advancing the goals of sustainable chemistry and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Isopropylphenyl)pyrrolidine?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the pyrrolidine ring to the 2-isopropylphenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres and optimized temperature/pH conditions are critical for yield enhancement. Computational reaction path searches (e.g., quantum chemical calculations) can streamline optimization by predicting intermediates and transition states .
  • Key Considerations : Monitor steric hindrance from the isopropyl group during coupling; use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrrolidine ring signals (δ 1.5–3.5 ppm). The isopropyl group shows a doublet (δ 1.0–1.5 ppm) and septet (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 203.3 (calculated molecular weight) with fragmentation patterns confirming the aryl-pyrrolidine backbone .
  • IR Spectroscopy : Absence of carbonyl peaks (if intermediates are fully reduced) and presence of C-H stretches (2800–3000 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with non-polar solvents (hexane/ethyl acetate) to separate by polarity.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from similar compounds .
  • Distillation : Applicable if the compound is volatile under reduced pressure .

Advanced Research Questions

Q. How do steric effects of the 2-isopropylphenyl group influence conformational dynamics?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze ring puckering and torsional angles. Compare with analogs (e.g., 3-(2-chlorophenyl)pyrrolidine) to quantify steric hindrance .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess flexibility and stability in biological environments .

Q. What strategies resolve enantiomers of this compound for chiral studies?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize retention times using racemic mixtures .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor .

Q. How can in silico modeling predict biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., dopamine receptors). Validate with SAR studies on analogs (e.g., 3-(4-fluorophenyl)pyrrolidine) .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and steric bulk .

Q. How to analyze contradictory bioactivity data in studies on analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. Use tools like RevMan for statistical aggregation .
  • Reproducibility Checks : Re-synthesize compounds with rigorous purity validation (HPLC >98%) and stereochemical confirmation (circular dichroism) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, reaction time). Use microreactors for exothermic reactions .
  • Purification at Scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for cost efficiency .

Notes

  • Stereochemical Complexity : The 2-isopropylphenyl group introduces significant steric effects, requiring advanced conformational analysis .
  • Data Gaps : Limited direct evidence on the compound necessitates extrapolation from analogs (e.g., 3-(2-chlorophenyl)pyrrolidine ).

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